Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with a molecular formula of C14H20N4O2 It is a derivative of pyrrolopyridine, a bicyclic structure that combines a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its specific bicyclic structure, which combines a pyrrole ring and a pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,8,14H2,1-3H3 |
InChI Key |
QMXUWHAWWSFNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)CN |
Origin of Product |
United States |
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